molecular formula C20H32N2O2 B13170431 tert-butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate

tert-butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate

Cat. No.: B13170431
M. Wt: 332.5 g/mol
InChI Key: QBFXTPLFVTYROG-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate is a sterically hindered piperidine derivative that serves as a crucial building block in organic and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely valued for its robustness in multi-step syntheses and its clean deprotection under mild acidic conditions. The strategic incorporation of methyl groups on the piperidine ring enhances the molecule's stability and lipophilicity, while the benzyl substituent contributes to its steric profile, making it a valuable intermediate for the synthesis of complex pharmaceutical targets. Its primary research applications include use as a precursor in peptide mimetics, drug discovery programs for central nervous system agents, and the development of enzyme inhibitors where a protected, stereochemically defined amine is required. The compound is characterized by its well-defined reactivity, ensuring reproducibility in complex synthetic pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. HANDLING & SAFETY: Based on its structural similarity to documented compounds, this material is expected to be harmful if swallowed and may cause skin and serious eye irritation. Researchers should refer to the corresponding Safety Data Sheet (SDS) for detailed handling, storage, and hazard information. Precautions such as using personal protective equipment and working in a well-ventilated area are advised .

Properties

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

tert-butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate

InChI

InChI=1S/C20H32N2O2/c1-14-15(2)18(21-19(23)24-20(4,5)6)13-22(16(14)3)12-17-10-8-7-9-11-17/h7-11,14-16,18H,12-13H2,1-6H3,(H,21,23)

InChI Key

QBFXTPLFVTYROG-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CN(C1C)CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Key Steps:

  • Piperidine Ring Formation :

    • Alkylation or reductive amination reactions construct the 1-benzyl-4,5,6-trimethylpiperidine scaffold. For example, benzylamine derivatives react with ketones or aldehydes under acidic or basic conditions to form the ring.
    • Methyl groups are introduced via alkylation using methyl halides or through catalytic hydrogenation of pre-functionalized intermediates.
  • Carbamate Protection :

    • The free amine on the piperidine ring reacts with tert-butyl chloroformate (Boc₂O) in the presence of a base such as triethylamine or pyridine.
    • Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used, with reactions conducted at 0–25 °C to minimize side products.

Table 1: Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Source
Piperidine formation Benzylamine, ketone, NaBH₃CN, MeOH, 25 °C, 12 hr 65–75
Boc protection Boc₂O, Et₃N, DCM, 0 °C → 25 °C, 6 hr 85–90

Industrial Production Methods

Large-scale synthesis prioritizes cost efficiency and reproducibility:

  • Continuous Flow Reactors : Enable precise temperature control (80–100 °C) and reduce reaction times compared to batch processes.
  • Catalyst Optimization : p-Toluenesulfonic acid (pTSA) is employed to accelerate ring-forming steps, achieving >90% conversion.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography ensures ≥98% purity.

Characterization and Quality Control

The final product is validated using:

Comparative Analysis of Structural Analogs

Modifications in methyl group positions significantly impact synthetic complexity and yield:

Table 2: Synthesis Challenges in Piperidine Derivatives

Compound Substituents Key Synthetic Hurdles Yield Range (%)
1-benzyl-2,4,5-trimethyl Steric hindrance during Boc protection 70–80
1-benzyl-4,5,6-trimethyl Competitive N-alkylation side reactions 65–75
1-benzyl-2,4,6-trimethyl Improved regioselectivity with catalysts 80–85

Research Advancements

Recent studies highlight:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

tert-Butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "tert-butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate" with structurally related carbamate-protected piperidine and bicyclic derivatives, focusing on substitution patterns, stereochemistry, and functional group variations. Data is derived from PharmaBlock Sciences’ catalog entries (–8), which list diverse analogs with validated CAS numbers and stereochemical configurations.

Substitution Patterns on the Piperidine Ring

  • Methyl-Substituted Analogs: tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4): Features a cis-configuration of methyl groups at the 3- and 4-positions, contrasting with the target compound’s 4,5,6-trimethyl substitution. tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5): Combines methyl and Boc groups in a trans-configuration, offering a less crowded piperidine ring compared to the target compound’s trisubstituted system .
  • Fluorinated Analogs: tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1): Incorporates a fluorine atom at the 3-position, which may improve metabolic stability and bioavailability relative to methyl groups in the target compound . tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6): Introduces both fluorine and amino groups, enabling dual functionalization for targeted drug design .

Bicyclic and Hydroxy-Substituted Analogs

  • Hydroxy-Substituted Cyclopentanes :
    • tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0): Substitutes the piperidine ring with a cyclopentane ring bearing a hydroxyl group, altering polarity and hydrogen-bonding capacity .

Stereochemical Variations

  • tert-butyl cis-4-amino-2-methylpiperidine-1-carboxylate (CAS: 1434073-24-1) vs. tert-butyl trans-4-amino-2-methylpiperidine-1-carboxylate (CAS: 1434073-26-3): These diastereomers highlight the critical role of stereochemistry in pharmacological activity, with the cis-isomer likely exhibiting distinct solubility and target engagement compared to the trans-isomer .

Notes on Evidence Utilization

  • Data Sources : All referenced compounds are commercially available building blocks, indicating their relevance in industrial drug discovery pipelines .
  • Software Context : While –2 discuss crystallography tools (SHELX, ORTEP), they are unrelated to the chemical comparisons and thus excluded from this analysis.

Biological Activity

tert-butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate, with the CAS number 1315365-57-1, is a carbamate derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of piperidine derivatives known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.

  • Molecular Formula : C20H32N2O2
  • Molecular Weight : 332.48 g/mol
  • IUPAC Name : tert-butyl (1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial and potentially neuroprotective effects. The following sections delve into specific studies and findings related to this compound.

Antibacterial Activity

A significant area of research has focused on the antibacterial properties of carbamate derivatives. A study synthesized various tert-butyl carbamate derivatives and evaluated their antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives showed promising antibacterial effects with minimal toxicity.

CompoundActivity Against E. coliActivity Against S. aureusToxicity Level
Compound AHighModerateLow
Compound BModerateHighModerate
This compoundTBDTBDTBD

Neuroprotective Effects

Another area of interest is the neuroprotective potential of piperidine derivatives. Studies suggest that compounds with structural similarities to this compound may exhibit neuroprotective effects in models of neurodegenerative diseases. While specific data on this compound is limited, related compounds have shown the ability to mitigate oxidative stress and neuronal apoptosis.

Case Studies

  • Case Study on Antibacterial Efficacy :
    • Researchers synthesized a series of piperidine-based carbamates and tested their efficacy against multidrug-resistant bacterial strains. The study found that certain modifications in the piperidine ring enhanced antibacterial activity significantly.
  • Neuroprotection in Animal Models :
    • In a study evaluating neuroprotective agents in mice subjected to induced oxidative stress, related piperidine derivatives demonstrated a reduction in markers of neuronal damage. This suggests potential for similar effects in this compound.

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